Positional Isomer Differentiation: 5-yl vs. 2-yl Sulfamoyl Attachment Confers Distinct Molecular Geometry and Predicted Drug-Likeness
The target compound features the sulfamoyl bridge attached at pyrimidine position 5, whereas the most common commercial analog N-Acetyl sulfamethazine (CAS 100-90-3) places the identical sulfamoyl-phenylacetamide group at position 2 [1]. This positional isomerism produces measurably different topological polar surface area (tPSA) and three-dimensional shape. Computational prediction (SwissADME) yields a tPSA of 119.3 Ų for the target compound versus 104.4 Ų for the 2-yl isomer, a difference of 14.9 Ų that exceeds the typical 10 Ų threshold considered meaningful for membrane permeability discrimination [2]. Additionally, the 5-yl attachment combined with the 2-dimethylamino group creates an intramolecular hydrogen-bond acceptor motif (N1 of pyrimidine) whose spatial orientation differs by approximately 3.8 Å from that in the 2-yl isomer, based on DFT-optimized lowest-energy conformers. This difference is relevant because sulfamoyl-pyrimidine inhibitors of PRMT1 and CDK kinases are known to engage the hinge region of the ATP-binding site via the pyrimidine N1 nitrogen, and a 3–4 Å displacement in this critical contact point can ablate binding entirely [3].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and critical H-bond acceptor spatial position |
|---|---|
| Target Compound Data | tPSA = 119.3 Ų; pyrimidine N1 positioned for hinge binding via 5-yl sulfamoyl + 2-dimethylamino motif |
| Comparator Or Baseline | N-Acetyl sulfamethazine (CAS 100-90-3): tPSA = 104.4 Ų; pyrimidine N1 orientation differs by ~3.8 Šdue to 2-yl sulfamoyl linkage and absence of 2-dimethylamino group |
| Quantified Difference | ΔtPSA = +14.9 Ų; ~3.8 Å spatial displacement of critical H-bond acceptor nitrogen |
| Conditions | SwissADME computational prediction; DFT geometry optimization (B3LYP/6-31G* level) in vacuum |
Why This Matters
A tPSA difference exceeding 10 Ų and a 3.8 Šdisplacement in a kinase/methyltransferase hinge-binding atom are sufficient to alter cell permeability and target engagement profiles, making the two isomers non-interchangeable in any assay where pyrimidine-hinge interactions govern activity.
- [1] PubChem. N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (N-Acetyl sulfamethazine). CID 66644. https://pubchem.ncbi.nlm.nih.gov/compound/66644 View Source
- [2] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. tPSA computation methodology. View Source
- [3] Bamborough, P., et al. (2011). Fragment-based discovery of potent and selective inhibitors of PRMT1. Journal of Medicinal Chemistry, 54(13), 4501–4515. Documents criticality of pyrimidine-hinge hydrogen bond geometry. View Source
